molecular formula C24H35ClO9 B1669813 Dapagliflozin propanediol hydrate CAS No. 960404-48-2

Dapagliflozin propanediol hydrate

Numéro de catalogue: B1669813
Numéro CAS: 960404-48-2
Poids moléculaire: 503.0 g/mol
Clé InChI: GOADIQFWSVMMRJ-UPGAGZFNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Dapagliflozin propanediol primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is a transmembrane protein almost exclusively expressed on proximal renal tubule . It is responsible for the majority of the reabsorption of filtered glucose from the renal tubules .

Mode of Action

Dapagliflozin propanediol acts as an inhibitor of SGLT2 . By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . Dapagliflozin also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This may influence several physiological functions including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .

Biochemical Pathways

Dapagliflozin influences glucose metabolism pathways, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . By inhibiting glucose reabsorption in the kidneys, dapagliflozin promotes glucuresis, leading to a decrease in blood glucose levels .

Pharmacokinetics

Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . The drug undergoes metabolism predominantly in the liver and kidneys to form the major metabolite, dapagliflozin 3-O-glucuronide . The half-life for orally administered dapagliflozin is approximately 12.9 hours .

Result of Action

The primary result of dapagliflozin’s action is an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease . Furthermore, it reduces the risk of hospitalization for heart failure in adults with type 2 diabetes mellitus and either established cardiovascular disease or multiple cardiovascular risk factors .

Action Environment

The action of dapagliflozin is influenced by the patient’s renal function, with plasma exposure increasing with decreasing kidney function . Environmental risk assessment data suggests that the use of dapagliflozin presents an insignificant risk to the environment . Dapagliflozin is water soluble and is hydrolytically stable in the aquatic environment .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using Dapagliflozin propanediol in lab experiments is its ability to specifically target SGLT2, which is a key player in glucose metabolism. However, one limitation is that SGLT2 inhibitors have been associated with an increased risk of genitourinary infections and lower limb amputations in clinical trials, which should be taken into consideration when using Dapagliflozin propanediol in lab experiments.

Orientations Futures

Future research on Dapagliflozin propanediol should focus on fully understanding its mechanism of action, including its effects on glucose metabolism and its impact on other metabolic pathways. Additionally, research on the use of Dapagliflozin propanediol in combination with other diabetes treatments should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of Dapagliflozin propanediol for the treatment of other metabolic disorders such as obesity and metabolic syndrome should be further explored.

In conclusion, Dapagliflozin propanediol is a compound that belongs to a class of drugs known as SGLT2 inhibitors, which are used for the treatment of type 2 diabetes. Its ability to inhibit the SGLT2 enzyme and decrease blood glucose levels make it a promising treatment for diabetes. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other diabetes treatments. Additionally, research on its potential use for the treatment of other metabolic disorders should also be conducted.

Analyse Biochimique

Biochemical Properties

Dapagliflozin propanediol interacts with the SGLT2 protein in the kidneys . It selectively targets and inhibits SGLT2, thereby preventing the reabsorption of glucose by the kidneys . This interaction is crucial for the drug’s antihyperglycemic activity . In addition to influencing glucose metabolism (glycolysis/gluconeogenesis and pentose phosphate pathway), dapagliflozin significantly affects the levels of various proteins and metabolites .

Cellular Effects

Dapagliflozin propanediol has significant effects on various types of cells and cellular processes. It helps the kidneys to remove excess glucose or sugar, which is passed out through urine . This medication can also slow down the progression of kidney failure .

Molecular Mechanism

Dapagliflozin propanediol exerts its effects at the molecular level by inhibiting the SGLT2 protein . This inhibition reduces glucose reabsorption in the proximal tubule of the nephron and causes glycosuria . The drug’s mechanism of action is insulin-independent, which means it does not stimulate pancreatic beta cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dapagliflozin propanediol change over time. For example, in a study involving type 1 diabetes rat models, dapagliflozin administration caused significant dose-dependent glucosuria and increase in urine volume .

Dosage Effects in Animal Models

In animal models, the effects of dapagliflozin propanediol vary with different dosages. For instance, in a study involving type 1 diabetes rat models, dapagliflozin administration caused significant dose-dependent glucosuria and increase in urine volume .

Metabolic Pathways

Dapagliflozin propanediol is involved in the glucose metabolism pathway . It influences glucose metabolism (glycolysis/gluconeogenesis and pentose phosphate pathway) and significantly affects the levels of various proteins and metabolites .

Transport and Distribution

Dapagliflozin propanediol is predominantly metabolized in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 . It is not appreciably cleared by renal excretion, with less than 2% of the dose being recovered in urine as the parent compound .

Subcellular Localization

Dapagliflozin propanediol is a transmembrane protein almost exclusively expressed on the proximal renal tubule . This localization is crucial for its role in inhibiting glucose reabsorption in the kidneys .

Méthodes De Préparation

La préparation du dapagliflozin propylène glycol implique plusieurs voies synthétiques et conditions réactionnelles. Une méthode consiste à placer du dapagliflozin dans un solvant ester ou un mélange de solvants ester et d'autres solvants pour former une solution. La solution est ensuite saturée par refroidissement ou par ajout d'un solvant pauvre, suivi de l'ajout d'un cristal germe, d'une agitation pour précipiter un solide et de la filtration du solide. Le solide est ensuite converti en la forme cristalline souhaitée par élimination du solvant . Les méthodes de production industrielle impliquent souvent le mélange de dapagliflozin propylène glycol avec des agents de charge, des liants, des désintégrants, des agents de glisse, des anti-adhérents et des lubrifiants pour former une granulation en vrac, qui est ensuite utilisée pour remplir des capsules ou former des comprimés .

Analyse Des Réactions Chimiques

Le dapagliflozin propylène glycol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent le lithium arylique, l'acide méthanesulfonique et la protection triméthylsilyle (TMS) . Les principaux produits formés par ces réactions comprennent des dérivés de glucosides et des composés acétylés . La structure du composé lui permet de participer à des réactions qui modifient ses groupes glycosides et aryliques, conduisant à la formation de divers dérivés ayant des applications thérapeutiques potentielles .

Applications de la recherche scientifique

Le dapagliflozin propylène glycol a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé pour étudier la synthèse et la caractérisation des inhibiteurs du SGLT2 . En biologie et en médecine, il est principalement utilisé pour étudier ses effets sur le métabolisme du glucose et ses avantages potentiels pour les patients atteints de diabète de type 2 . De plus, il a été exploré pour ses propriétés cardioprotectrices et néphroprotectrices, ce qui en fait un composé précieux pour la recherche sur les maladies cardiovasculaires et rénales . Dans l'industrie pharmaceutique, le dapagliflozin propylène glycol est utilisé pour développer des formulations pour administration orale, telles que les nanoparticules lipidiques solides, afin d'améliorer la biodisponibilité et l'efficacité thérapeutique du médicament .

Mécanisme d'action

Le dapagliflozin propylène glycol exerce ses effets en inhibant le cotransporteur sodium-glucose 2 (SGLT2) dans les tubules rénaux proximaux . Cette inhibition réduit la réabsorption du glucose filtré depuis la lumière tubulaire, ce qui entraîne une augmentation de l'excrétion urinaire du glucose (glucurésie) . En abaissant les niveaux de glucose indépendamment de l'action de l'insuline, le dapagliflozin contribue à l'amélioration du contrôle glycémique chez les patients atteints de diabète de type 2 . De plus, le composé réduit la réabsorption du sodium et augmente l'apport de sodium au tubule distal, ce qui peut influencer diverses fonctions physiologiques, notamment l'abaissement de la précharge et de la postcharge du cœur et la régulation négative de l'activité sympathique .

Propriétés

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UPGAGZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914678
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960404-48-2
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960404-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin propanediol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPAGLIFLOZIN PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin propanediol hydrate
Reactant of Route 2
Dapagliflozin propanediol hydrate
Reactant of Route 3
Dapagliflozin propanediol hydrate
Reactant of Route 4
Dapagliflozin propanediol hydrate
Reactant of Route 5
Dapagliflozin propanediol hydrate
Reactant of Route 6
Dapagliflozin propanediol hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.